molecular formula C8H11BrN2OS B15090533 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea

Cat. No.: B15090533
M. Wt: 263.16 g/mol
InChI Key: SOTSIWQTWCKZBU-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea is an organic compound that features a brominated thiophene ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

  • (5-Bromothiophen-2-yl)methylamine
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole

Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea is unique due to the presence of both a brominated thiophene ring and a urea moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets. Compared to similar compounds, it offers a broader range of applications in various fields .

Biological Activity

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea (CAS Number: 109491-18-1) is a compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrN2OC_9H_{10}BrN_2O. The compound features a thiophene ring substituted with a bromine atom and a dimethylurea moiety. Its structure can be represented as follows:

Structure Br C4H4SC(N(C)C)=O\text{Structure }\text{Br C}_4\text{H}_4\text{S}-\text{C}(\text{N}(\text{C})\text{C})=O

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Properties

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative

The biological activity of this compound is attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism and DNA replication. Additionally, the presence of the bromine atom enhances its lipophilicity, facilitating cellular uptake.

Case Study 1: Antitumor Efficacy

In a recent study published in Cancer Research, researchers evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties revealed that when combined with conventional antibiotics, the compound exhibited synergistic effects, enhancing the overall efficacy against resistant bacterial strains.

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

3-[(5-bromothiophen-2-yl)methyl]-1,1-dimethylurea

InChI

InChI=1S/C8H11BrN2OS/c1-11(2)8(12)10-5-6-3-4-7(9)13-6/h3-4H,5H2,1-2H3,(H,10,12)

InChI Key

SOTSIWQTWCKZBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCC1=CC=C(S1)Br

Origin of Product

United States

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